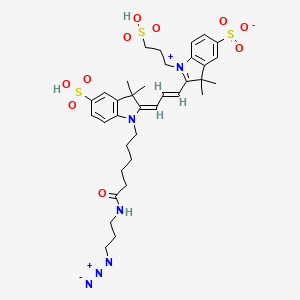

Sulfo-Cy3 azide

Vue d'ensemble

Description

Sulfo-Cy3 azide is a useful research compound. Its molecular formula is C35H46N6O10S3 and its molecular weight is 807 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications in Biological Research

2.1 Click Chemistry

One of the primary applications of sulfo-Cy3 azide is in Click Chemistry, a powerful tool for bioconjugation. The azide functional group allows for selective reactions with terminal alkynes, facilitating the labeling of biomolecules without the need for organic solvents . This makes it particularly useful for:

- Protein Labeling: this compound can label proteins in their native environments, which is crucial for studying protein interactions and functions.

- Cell Imaging: It is used for fluorescent microscopy to visualize cellular components in live or fixed cells .

2.2 Biosensors Development

This compound has been utilized in the development of biosensors due to its fluorescent properties. It can be conjugated to various biomolecules to create sensitive detection systems for biomarkers such as glucose and proteins . The dye's stability and brightness enhance the sensitivity of these biosensors.

Case Studies

3.1 Fluorescent Microscopy Staining

A study involving human U87MG glioblastoma cells demonstrated the effectiveness of this compound in fluorescent microscopy. The cells were stained using a Cy3-AE105 conjugate, highlighting the dye's ability to penetrate cell membranes and provide clear imaging results .

3.2 Protein Interaction Studies

In another application, researchers employed this compound to label proteins involved in signaling pathways. The labeled proteins were then analyzed using fluorescence spectroscopy, demonstrating how this compound can facilitate the study of protein interactions within complex biological systems .

Data Tables

Table 1: Spectral Properties of this compound

| Property | Value |

|---|---|

| Absorption Maximum (nm) | 548 |

| Emission Maximum (nm) | 563 |

| Extinction Coefficient (M⁻¹cm⁻¹) | 162,000 |

| Quantum Yield | 0.1 |

Table 2: Applications Overview

| Application | Description |

|---|---|

| Protein Labeling | Labels proteins for interaction studies |

| Cell Imaging | Visualizes cellular components via microscopy |

| Biosensor Development | Creates sensitive detection systems for biomarkers |

Mécanisme D'action

Sulfo-Cy3 azide, also known as 2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate, is a water-soluble fluorogenic dye that plays a significant role in biological research .

Target of Action

The primary targets of this compound are sensitive molecules such as proteins . It is used for labeling these molecules, enabling their detection and analysis in various biological systems .

Mode of Action

This compound operates through a process known as Click Chemistry . This is a type of chemical reaction that involves the binding of the azide group in the this compound to an alkyne group present in the target molecule . The result is a stable triazole linkage that is fluorescent, allowing for the visualization of the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific target molecules being labeled. The general process involves the conjugation of the dye to the target molecule, which can then be visualized using fluorescence microscopy . This allows for the study of various biological processes in real-time, including protein expression, cellular structures, and biochemical reactions .

Pharmacokinetics

Its high water solubility suggests that it can be readily absorbed and distributed in aqueous biological systems . The dye’s photostability also ensures that it remains intact and fluorescent for extended periods, allowing for long-term imaging studies .

Result of Action

The primary result of this compound action is the fluorescent labeling of target molecules, enabling their visualization . This can provide valuable insights into various biological processes, including protein function, cellular structures, and biochemical reactions . The high brightness and photostability of the Sulfo-Cy3 fluorophore ensure clear and reliable imaging results .

Action Environment

The action of this compound is influenced by various environmental factors. Its water solubility allows it to function effectively in aqueous environments, such as cellular cytoplasm . Additionally, the dye’s photostability ensures that it remains fluorescent under various lighting conditions . Like all fluorophores, this compound’s fluorescence can be quenched by certain substances, so care must be taken to avoid these in the imaging environment .

Activité Biologique

Sulfo-Cy3 azide is a water-soluble fluorescent dye that has gained attention in biological research due to its unique properties and applications in click chemistry. This compound is particularly useful for labeling biomolecules, enabling researchers to visualize and track biological processes. This article explores the biological activity of this compound, highlighting its performance in various experimental settings, its chemical properties, and its applications in cell biology.

Molecular Characteristics:

- Molecular Formula: C₃₅H₄₆N₆O₁₀S₃ (free acid)

- Molecular Weight: 806.97 g/mol

- Purity: ≥ 90% (HPLC)

- Solubility: Soluble in DMF, DMSO, MeOH, and water

- Absorption/Emission Peaks: λ abs 553 nm / λ em 566 nm

Physical Properties:

- Color: Red

- Form: Solid

- Storage Conditions: -20 °C; shelf life of 12 months after delivery

This compound utilizes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a key component of click chemistry. This reaction allows for the selective labeling of biomolecules without the need for extensive purification steps. The azide group reacts with terminal alkynes to form stable triazole linkages, facilitating the attachment of fluorescent tags to proteins, nucleic acids, and other biomolecules.

Non-Specific Binding and Signal-to-Noise Ratios

Research has demonstrated that this compound exhibits low non-specific binding compared to other fluorescent azides. In a comparative study involving human induced pluripotent stem (iPS) cells and neural progenitor (NP) cells, this compound provided the highest signal-to-noise (S/N) ratios among tested fluorescent dyes (BODIPY-FL, Cy3) . This characteristic is crucial for achieving clear imaging results in complex biological samples.

Case Studies

-

Cellular Imaging:

In a study focusing on EdU labeling for monitoring cell proliferation, this compound was employed to visualize nuclei in iPS cells. The results indicated that this compound maintained a low background staining level while providing robust fluorescence intensity . This efficiency was attributed to its amphoteric nature and effective washing protocols that removed non-specifically bound dye. -

Protein Labeling:

This compound has been successfully used to label sensitive biomolecules such as proteins. Its water solubility allows for direct application in aqueous environments without compromising protein integrity. The dye's high photostability further enhances its utility in live-cell imaging experiments .

Applications in Research

This compound is widely used in various fields of biological research:

- Cell Biology: For tracking cellular processes such as proliferation and differentiation.

- Neuroscience: To label neurons and study neurogenesis.

- Cancer Research: For visualizing tumor markers and studying cancer cell behavior.

- Immunology: In immunofluorescence assays for detecting specific antigens.

Comparative Table of Fluorescent Azides

| Fluorescent Azide | Signal-to-Noise Ratio | Non-Specific Binding | Application Suitability |

|---|---|---|---|

| BODIPY-FL | Low | High | Limited |

| Cy3 | Moderate | Moderate | General use |

| Sulfo-Cy3 | High | Low | Preferred for sensitive assays |

Propriétés

IUPAC Name |

2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46N6O10S3/c1-34(2)27-23-25(53(46,47)48)14-16-29(27)40(20-7-5-6-13-33(42)37-18-9-19-38-39-36)31(34)11-8-12-32-35(3,4)28-24-26(54(49,50)51)15-17-30(28)41(32)21-10-22-52(43,44)45/h8,11-12,14-17,23-24H,5-7,9-10,13,18-22H2,1-4H3,(H3-,37,42,43,44,45,46,47,48,49,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKVTWIEKGPCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46N6O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.